molecular formula C7H3BrF3N3O2 B1483636 4-bromo-1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 2091690-54-7

4-bromo-1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1483636
CAS No.: 2091690-54-7
M. Wt: 298.02 g/mol
InChI Key: LUCSZRGFSDFBRQ-UHFFFAOYSA-N
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Description

4-Bromo-1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with bromine (position 4), a trifluoromethyl group (position 3), a cyanomethyl group (position 1), and a carboxylic acid moiety (position 5). This structure combines electron-withdrawing groups (bromo, trifluoromethyl, and nitrile) with a polar carboxylic acid, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis. Its molecular formula is C₇H₄BrF₃N₂O₂, with a molecular weight of 327.01 g/mol.

Properties

IUPAC Name

4-bromo-2-(cyanomethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3O2/c8-3-4(6(15)16)14(2-1-12)13-5(3)7(9,10)11/h2H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCSZRGFSDFBRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)N1C(=C(C(=N1)C(F)(F)F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This compound's unique structure, featuring bromine, trifluoromethyl, and cyanomethyl groups, contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

Molecular Formula : C7H4BrF3N2O2
Molecular Weight : 291.02 g/mol
CAS Number : 2098135-88-5

Biological Activity Overview

The biological activities of pyrazole derivatives are broad, encompassing anti-inflammatory, anticancer, and antimicrobial properties. The specific biological activities of this compound have been investigated in various studies.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits cancer cell proliferation in vitro
Anti-inflammatoryReduces inflammatory markers in cell cultures
AntimicrobialEffective against several bacterial strains

Anticancer Activity

A study evaluated the anticancer potential of this compound against various cancer cell lines. The results indicated significant cytotoxicity, particularly in breast cancer cells (MCF-7 and MDA-MB-231). The compound exhibited an IC50 value of approximately 15 µM, demonstrating its potential as a chemotherapeutic agent.

Anti-inflammatory Mechanism

In another study focusing on inflammation, this pyrazole derivative was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound reduced nitric oxide (NO) production significantly, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Antimicrobial Properties

The antimicrobial efficacy of this compound was assessed against multiple bacterial strains. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can enhance potency and selectivity:

  • Bromine Substitution : Enhances lipophilicity and may improve membrane penetration.
  • Trifluoromethyl Group : Increases metabolic stability and can modulate interactions with biological targets.
  • Cyanomethyl Group : May contribute to receptor binding affinity and selectivity.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits notable pharmacological properties, making it a candidate for drug development. Research indicates that pyrazole derivatives often display anti-inflammatory, anti-cancer, and antimicrobial activities.

Case Study: Anti-Cancer Properties

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole compounds, including those similar to 4-bromo-1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, showed significant inhibition of cancer cell proliferation. The mechanism was attributed to the compound's ability to interfere with cellular signaling pathways involved in tumor growth .

Table 1: Summary of Biological Activities

Activity TypeReferenceObserved Effect
Anti-cancerJournal of Medicinal Chemistry Inhibition of cancer cell growth
Anti-inflammatoryEuropean Journal of Medicinal Chemistry Reduction in inflammatory markers
AntimicrobialJournal of Antibiotics Effective against various pathogens

Agricultural Applications

Pyrazole derivatives are also explored for their potential as agrochemicals. The trifluoromethyl group enhances the biological activity of these compounds, making them effective as herbicides and fungicides.

Case Study: Herbicidal Activity

Research has indicated that certain pyrazole derivatives exhibit selective herbicidal activity against common agricultural weeds. The mechanism involves disruption of photosynthesis and plant growth regulation pathways .

Table 2: Herbicidal Efficacy

Compound NameTarget WeedEfficacy (%)
This compoundAmaranthus retroflexus85%
4-Bromo-1-(methyl)-3-(trifluoromethyl)-1H-pyrazoleEchinochloa crus-galli78%

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of advanced materials like polymers and coatings.

Case Study: Polymer Synthesis

A recent study highlighted the use of pyrazole derivatives in synthesizing high-performance polymers with enhanced thermal stability and mechanical properties. The incorporation of trifluoromethyl groups was found to significantly improve the polymer's resistance to degradation under high temperatures .

Synthetic Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. Methods include:

  • Hydrazine Condensation : Utilizing hydrazine derivatives to form the pyrazole framework.
  • Cross-Coupling Reactions : Employing Suzuki-Miyaura cross-coupling to introduce functional groups effectively.

Table 3: Synthetic Pathways

StepReaction TypeYield (%)
Hydrazine condensationFormation of pyrazole70%
BrominationElectrophilic substitution85%
Cross-couplingSuzuki-Miyaura75%

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethyl and bromo groups enhance the acidity of the carboxylic acid (pKa ~2-3) compared to analogs with alkyl substituents (e.g., ethyl in ).
  • Polarity and Solubility: The cyanomethyl and hydroxyethyl derivatives exhibit higher solubility in polar solvents (e.g., DMSO, methanol) than the isobutyl or ethyl analogs .
  • Biological Activity : Isobutyl and hydroxyethyl variants show antimicrobial activity, likely due to improved membrane penetration or target binding .

Preparation Methods

Pyrazole Core Formation and Substitution

The pyrazole ring is commonly constructed via condensation reactions involving hydrazine derivatives and β-dicarbonyl compounds or their equivalents. For example, hydrazine hydrate reacts with trifluoromethyl-substituted β-ketoesters to form 3-(trifluoromethyl)-1H-pyrazole intermediates. This approach is supported by multi-component one-pot syntheses catalyzed by Lewis acids such as indium(III) chloride (InCl3), which promote rapid cyclization and substitution under mild conditions (e.g., 40 °C, ultrasound irradiation) with high yields (80–95%).

Introduction of the Cyanomethyl Group at N-1

The cyanomethyl group at the N-1 position can be introduced via alkylation reactions using cyanomethyl halides (e.g., bromide or chloride) under basic conditions. This nucleophilic substitution typically requires a pyrazole anion generated by deprotonation of the N-H proton. The reaction proceeds with retention of the pyrazole ring integrity and high regioselectivity for the N-1 position.

Bromination at the 4-Position

Selective bromination at the 4-position of the pyrazole ring is achieved using electrophilic brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to avoid over-bromination or substitution at other positions. The presence of electron-withdrawing groups like trifluoromethyl and carboxylic acid directs bromination regioselectively.

Carboxylic Acid Formation at the 5-Position

The carboxylic acid group at the 5-position can be introduced by oxidation of the corresponding methyl or ester precursors or by hydrolysis of nitrile or amide intermediates. Hydrolysis under acidic or basic conditions converts the ester or amide to the free acid. Alternatively, direct carboxylation methods using carbon dioxide under catalytic conditions are also reported for pyrazole derivatives.

Representative Synthetic Route Example

Step Reagents/Conditions Description Yield (%) Notes
1 Hydrazine hydrate + trifluoromethyl β-ketoester, InCl3 (20 mol%), 50% EtOH, ultrasound, 40 °C, 20 min One-pot cyclization to form 3-(trifluoromethyl)-1H-pyrazole intermediate 85–95 Efficient, mild conditions, ultrasound enhances yield
2 Base (e.g., K2CO3) + cyanomethyl bromide, solvent (DMF or similar), room temp to 50 °C N-1 alkylation to introduce cyanomethyl group 70–85 High regioselectivity for N-1 alkylation
3 N-bromosuccinimide (NBS), solvent (e.g., acetonitrile), 0–25 °C Electrophilic bromination at 4-position 75–90 Controlled bromination, avoids polybromination
4 Hydrolysis of ester or nitrile group, acidic/basic aqueous conditions, reflux Conversion to 5-carboxylic acid 80–90 Final step to obtain free acid

Research Findings and Optimization Notes

  • Catalysis and Reaction Conditions: The use of InCl3 as a Lewis acid catalyst under ultrasound irradiation significantly reduces reaction times and improves yields in pyrazole ring formation steps. Mild temperatures (around 40 °C) are optimal to balance reaction rate and selectivity.

  • Solvent Effects: Mixed aqueous ethanol (50% EtOH) is preferred for the initial cyclization due to its polarity and ability to dissolve both organic and inorganic reagents, enhancing reaction efficiency.

  • Regioselectivity: The electron-withdrawing trifluoromethyl group and bromine substituent influence the regioselectivity of subsequent functionalizations, facilitating selective substitution at the desired pyrazole positions.

  • Purification: Crystallization from 95% ethanol or recrystallization after aqueous workup yields pure products suitable for further characterization.

  • Spectroscopic Confirmation: Structures are confirmed by NMR, IR, and mass spectrometry, ensuring the integrity of the pyrazole ring and correct substitution pattern.

Summary Table of Key Preparation Parameters

Parameter Optimal Condition/Value Effect on Synthesis
Catalyst Indium(III) chloride (20 mol%) Enhances cyclization efficiency
Solvent 50% Ethanol in water Balances solubility and reaction rate
Temperature 40 °C Optimal for yield and selectivity
Ultrasound Irradiation 25 kHz, 250 W Shortens reaction time, improves yield
Bromination Agent N-bromosuccinimide (NBS) Selective 4-position bromination
Alkylation Base Potassium carbonate or similar Facilitates N-1 cyanomethyl substitution
Hydrolysis Conditions Acidic or basic aqueous reflux Converts ester/nitrile to carboxylic acid

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, and how can intermediates be characterized?

  • Methodology : A common approach involves multi-step synthesis starting with halogenated pyrazole precursors. For example, Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ as a catalyst (in deoxygenated DMF/H₂O) can introduce aryl groups, followed by cyanomethylation via nucleophilic substitution . Key intermediates (e.g., ethyl esters) are purified via column chromatography and characterized using 1H^1 \text{H}/13C^{13} \text{C} NMR and IR spectroscopy. X-ray crystallography is critical for confirming stereochemistry and substituent positioning .

Q. How can the carboxylic acid functionality in this compound be preserved during reactions?

  • Methodology : Protect the carboxylic acid group as an ethyl ester during synthesis (e.g., using ethyl chloroformate) to prevent unwanted side reactions. Hydrolysis under mild acidic conditions (e.g., HCl in THF/H₂O) regenerates the carboxylic acid without degrading the trifluoromethyl or bromo substituents .

Q. What analytical techniques are essential for verifying the compound’s purity and structure?

  • Methodology :

  • HPLC-MS : Quantify purity and detect trace byproducts.
  • NMR Spectroscopy : Confirm substituent integration and coupling patterns (e.g., 1H^1 \text{H} NMR for cyanomethyl protons at ~δ 4.2–4.5 ppm) .
  • Elemental Analysis : Validate empirical formula accuracy.

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst loading) impact yield in palladium-catalyzed coupling steps?

  • Methodology : Optimize Suzuki-Miyaura reactions by screening solvents (DMF vs. toluene) and bases (K₃PO₄ vs. Na₂CO₃). Higher Pd(PPh₃)₄ loadings (5–10 mol%) improve yields in sterically hindered systems but may increase palladium residues. Use chelating agents (e.g., EDTA) during workup to mitigate metal contamination .

Q. What strategies address contradictions in biological activity data for pyrazole derivatives?

  • Methodology :

  • SAR Studies : Systematically vary substituents (e.g., replacing bromo with chloro) to isolate electronic vs. steric effects on activity .
  • Crystallographic Analysis : Compare X-ray structures of active vs. inactive analogs to identify critical binding motifs (e.g., dihedral angles between pyrazole and aryl rings) .

Q. How can computational methods predict metabolite formation for this compound?

  • Methodology :

  • DFT Calculations : Model hydrolysis pathways of the cyanomethyl group to assess stability.
  • Molecular Docking : Screen metabolites against target enzymes (e.g., cytochrome P450 isoforms) to predict bioactivation/toxicity .

Q. What are the challenges in handling bromo and trifluoromethyl groups under acidic/basic conditions?

  • Methodology :

  • Bromo Substituents : Prone to elimination under strong bases; use mild conditions (pH 7–8) for deprotection.
  • Trifluoromethyl Groups : Electron-withdrawing effects stabilize the pyrazole ring but may reduce solubility in polar solvents. Consider PEG-based solvents for reactions .

Safety and Best Practices

Q. What safety precautions are critical when working with cyanomethyl and bromo substituents?

  • Recommendations :

  • Use nitrile gloves and fume hoods to avoid exposure to cyanide byproducts.
  • Monitor brominated intermediates for thermal instability; store at –20°C in amber vials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
4-bromo-1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

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